molecular formula C6H12ClNO2 B2762115 Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride CAS No. 25692-00-6

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride

Cat. No.: B2762115
CAS No.: 25692-00-6
M. Wt: 165.62
InChI Key: FYBQMBAEUXCQQH-WGCWOXMQSA-N
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Description

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Organic Compounds

Methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride is involved in the synthesis of complex organic compounds. For instance, it is used in the formation of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. This process includes transformations that are pivotal in the creation of β-lactams with exocyclic alkylidene and methylidene groups (Buchholz & Hoffmann, 1991).

Anticancer Research

The compound is also explored in the context of anticancer research. Amino acetate functionalized Schiff base organotin(IV) complexes, which involve similar compounds, have been studied for their cytotoxicity against various human tumor cell lines, showing potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Neurological Research

In neurological research, compounds like 4-Aminobutyric acid methyl ester hydrochloride, closely related to the query compound, are investigated for their ability to cross the blood-brain barrier and their potential effects on neurological functions, such as antiaggressive effects and convulsion reduction (Bianchi et al., 1983).

Inhibitory Studies in Biochemistry

4-Amino-2-(substituted methyl)-2-butenoic acids, including compounds similar to the query, have been synthesized and used in biochemistry as potent competitive reversible inhibitors in studies of gamma-aminobutyric acid aminotransferase. These studies help map sections of the active site of this enzyme (Silverman, Durkee, & Invergo, 1986).

Properties

IUPAC Name

methyl (E)-4-amino-2-methylbut-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h3H,4,7H2,1-2H3;1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBQMBAEUXCQQH-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN)/C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25692-00-6
Record name methyl (2E)-4-amino-2-methylbut-2-enoate hydrochloride
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